1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound (CAS: 1226443-11-3, molecular formula: C₁₈H₁₉N₃O₃S) features a piperidine core substituted with two distinct heterocyclic moieties: a 2,5-dimethylfuran-3-carbonyl group and a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl group .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11-9-14(12(2)23-11)18(22)21-7-3-5-13(10-21)16-19-20-17(24-16)15-6-4-8-25-15/h4,6,8-9,13H,3,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXVIWWGHXBMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the furan, thiophene, and oxadiazole derivatives. These components are then coupled using various organic reactions, including condensation and cyclization reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxadiazole ring may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions of its various functional groups with biological molecules. This can provide insights into the mechanisms of action of similar compounds and their potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its diverse functional groups allow for interactions with various biological targets, making it a promising compound for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as conductivity or stability, to the materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The furan, thiophene, and oxadiazole rings can interact with various enzymes and receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and physicochemical properties can be contextualized through comparisons with structurally similar molecules. Below is a detailed analysis:
Structural Analogues and Key Differences
Mechanistic and Pharmacological Insights
- Thiophene vs.
- Dimethylfuran vs. Methoxybenzyl Groups : The dimethylfuran carbonyl group likely increases metabolic stability compared to the methoxybenzyl group in 5w, which is prone to oxidative demethylation .
- Piperidine Core: The piperidine ring may confer better bioavailability than rigid azetidinone or thiazolidinone cores (e.g., 4a–c), as seen in pharmacokinetic studies of analogous piperidine-based drugs .
Biological Activity
1-(2,5-Dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a piperidine ring substituted with a thiophene and an oxadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that derivatives of oxadiazoles exhibit significant binding affinities to dopamine (D) and serotonin (5-HT) receptors, which are crucial in the modulation of mood and behavior. For instance, studies have shown that compounds similar to this one can inhibit D(2), 5-HT(1A), and 5-HT(2A) receptors effectively .
Antipsychotic Activity
A notable study demonstrated that derivatives containing the oxadiazole structure exhibited atypical antipsychotic effects without causing extrapyramidal symptoms. Specifically, compound 22 from a related series showed high binding affinity for D(3) receptors while maintaining low affinity for serotonin 5-HT(2C) receptors . This suggests a potential for developing treatments for schizophrenia with fewer side effects.
Anti-inflammatory Effects
The furan and piperidine components may also play roles in anti-inflammatory pathways. The compound has been suggested to inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antipsychotic Efficacy : In a controlled study involving mice, compounds related to the target compound were administered to assess their effects on apomorphine-induced climbing behavior. The results indicated significant reductions in hyperactivity without inducing extrapyramidal symptoms .
- Cytotoxicity Assays : In vitro studies using various cell lines have shown that compounds with similar structures possess cytotoxic properties against cancer cells while exhibiting selective toxicity profiles .
Binding Affinities of Related Compounds
| Compound | D(2) Receptor Affinity | 5-HT(1A) Affinity | 5-HT(2A) Affinity |
|---|---|---|---|
| Compound 22 | High | High | Moderate |
| Compound A | Moderate | High | Low |
| Compound B | Low | Moderate | High |
Cytotoxicity Profiles
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 22 | HeLa | 10 | 5 |
| Compound A | MCF7 | 15 | 4 |
| Compound B | A549 | 20 | 3 |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Oxadiazole formation | Hydrazide + CS₂/KOH, 80°C, 6h | Cyclization to 1,3,4-oxadiazole ring |
| Piperidine acylation | DCC/DMAP, dry DCM, 0°C→RT | Coupling of furan-carbonyl group |
Advanced Question: How can reaction mechanisms for oxadiazole and thiophene coupling be validated?
Methodological Answer:
- Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track atom migration during cyclization.
- DFT calculations (e.g., Gaussian 16) to model transition states and confirm activation energies for key steps like thiophene-π interactions or nucleophilic acyl substitutions .
- In situ FTIR or NMR to detect intermediates (e.g., thiourea or acyl hydrazides) .
Basic Question: What spectroscopic techniques are used for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene β-protons at δ 7.2–7.5 ppm, piperidine CH₂ at δ 1.5–2.8 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
Advanced Question: How to resolve contradictions in reported bioactivity data for similar piperidine-oxadiazole derivatives?
Methodological Answer:
- Meta-analysis of receptor binding assays (e.g., 5-HT1A, D2) with standardized protocols (IC50 vs. Ki values) .
- Molecular docking (AutoDock Vina) to assess binding pose variations due to substituents (e.g., 2,5-dimethylfuran vs. trifluoromethyl groups) .
- Control experiments to rule off-target effects (e.g., CYP450 inhibition assays) .
Advanced Question: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- QSAR models using descriptors like logP, polar surface area, and H-bond donors .
- ADMET Prediction : Tools like ADMET Predictor™ to estimate bioavailability (%F), BBB penetration, and metabolic stability (CYP3A4 liability) .
- MD Simulations (GROMACS): Assess membrane permeability via lipid bilayer interactions.
Basic Question: How to optimize biological activity through structural modifications?
Methodological Answer:
- SAR Studies : Vary substituents on the oxadiazole (e.g., electron-withdrawing groups for enhanced metabolic stability) or piperidine (e.g., N-alkylation for lipophilicity) .
- Linker Optimization : Adjust spacer length between piperidine and oxadiazole (n = 1–3 carbons) to balance flexibility and target engagement .
Q. Table 2: Example SAR Findings
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Thiophene → Phenyl | ↓ 5-HT2A affinity, ↑ D2 selectivity | |
| Piperidine N-methylation | ↑ Metabolic stability, ↓ solubility |
Advanced Question: How to characterize tautomeric equilibria in oxadiazole-thiol derivatives?
Methodological Answer:
- Variable-temperature NMR : Monitor proton shifts (e.g., thiol ↔ thione tautomers) in DMSO-d₆ .
- UV-Vis Spectroscopy : Detect λmax shifts (250–300 nm) corresponding to tautomeric states.
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers .
Basic Question: What crystallographic data are available for related compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
